molecular formula C22H21FN2O3S B2795454 3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899933-15-4

3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2795454
CAS No.: 899933-15-4
M. Wt: 412.48
InChI Key: GBEGLIGFQVDBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-diazaspiro[4.4]non-3-ene-2-thione core substituted with a 3,5-dimethoxyphenyl group at position 3 and a 4-fluorobenzoyl moiety at position 1.

Properties

IUPAC Name

[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-27-17-11-15(12-18(13-17)28-2)19-21(29)25(22(24-19)9-3-4-10-22)20(26)14-5-7-16(23)8-6-14/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEGLIGFQVDBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Spiro Ring Size
  • Target Compound: 1,4-diazaspiro[4.4]non-3-ene-2-thione (two fused 4-membered rings).
  • Analogues: 1,3-Diazaspiro[4.5]decane-2,4-dione (): A 4.5 spiro system with lactam and ketone functionalities. The larger ring size may enhance flexibility but reduce binding specificity compared to the 4.4 system . 5,6-Diazaspiro[3.5]non-8-ene (): A smaller 3.5 spiro ring, likely increasing strain and altering puckering dynamics (see for puckering analysis) .
Heteroatom and Functional Group Differences
  • Triazole Derivatives (): Replace the diazaspiro core with 1,2,4-triazole rings. These lack spirocyclic rigidity but retain sulfur and fluorophenyl groups, which may confer similar metabolic stability .

Substituent Effects

Aromatic Substituents
  • Target Compound : 3,5-Dimethoxyphenyl (electron-donating) and 4-fluorobenzoyl (electron-withdrawing).
  • Analogues: C250-0062 (): 4-Fluorophenyl and 3-methoxyphenyl acetamide. target’s ~458 g/mol) . C250-0156 (): 4-Chlorophenyl and 3,5-dimethoxyphenyl acetamide. Chlorine’s higher electronegativity versus fluorine may enhance lipophilicity but reduce metabolic stability . M100907 (): Contains a 2,3-dimethoxyphenyl group linked to a piperidine methanol.
Sulfur-Containing Moieties
  • Target Compound : Thione group at position 2.
  • Analogues :
    • Triazole-3(4H)-thiones (): Thione groups in triazole systems show similar hydrogen-bonding capacity, critical for target engagement .
    • Sulfanyl Acetamide Derivatives (): Sulfanyl linkages may enhance solubility but introduce susceptibility to oxidation .

Pharmacological Implications (Speculative)

  • Enzyme Inhibition : Thione and spiro motifs in analogues () are common in protease inhibitors, though direct data is lacking .

Comparative Data Table

Compound Name / ID Core Structure Molecular Weight (g/mol) Key Substituents Potential Activity Reference
Target Compound 1,4-Diazaspiro[4.4]non-3-ene ~458 3,5-Dimethoxyphenyl, 4-fluorobenzoyl Speculative: 5-HT antagonism
C250-0062 () 1,4-Diazaspiro[4.4]non-1,3-diene 411.5 4-Fluorophenyl, sulfanyl acetamide Unknown
C250-0156 () 1,4-Diazaspiro[4.4]non-1,3-diene 457.98 4-Chlorophenyl, 3,5-dimethoxyphenyl acetamide Unknown
1,3-Diazaspiro[4.5]decane-2,4-dione () 1,3-Diazaspiro[4.5]decane ~290 (estimated) Lactam, ketone Enzyme inhibition?
M100907 () Piperidine methanol 342.4 2,3-Dimethoxyphenyl, 4-fluorophenylethyl 5-HT₂A antagonist

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.